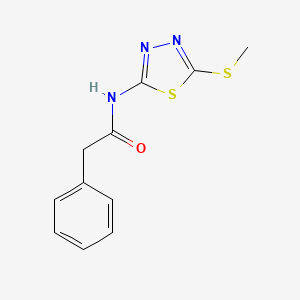

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Description

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic compound belonging to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its broad-spectrum biological activities. The molecule features a methylthio (-SMe) substituent at the 5-position of the thiadiazole ring and a phenylacetamide group at the 2-position (Figure 1). Its molecular formula is C₁₁H₁₁N₃OS₂, with a molecular weight of 265.35 g/mol .

The compound is synthesized via coupling reactions involving phenylacetic acid derivatives and 5-amino-1,3,4-thiadiazole-2-thiol intermediates, typically mediated by carbodiimide reagents like EDC and HOBt in acetonitrile . Spectral characterization (¹H NMR, ¹³C NMR, and MS) confirms the structure, with key signals including a singlet at δ 2.45 ppm (methylthio group) and a carbonyl resonance at δ 167.79–168.07 ppm (amide C=O) .

Its mechanism may involve apoptosis induction or enzyme inhibition (e.g., aromatase), though detailed targets require further investigation .

Properties

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-16-11-14-13-10(17-11)12-9(15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTPKNLZSFAEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives. Common reagents used in these reactions include triethylamine, hydrazonoyl halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Methylthio vs. Ethylthio : Replacing -SMe with -SEt (e.g., 5g) increases molecular weight and melting point, suggesting enhanced crystallinity .

- Phenoxy vs. Phenylacetamide: Derivatives with phenoxy groups (e.g., 5f) exhibit higher molecular weights but similar yields, indicating comparable synthetic efficiency .

- Halogenated Analogs : The 4-chlorobenzylthio substituent in 5j lowers the melting point, likely due to reduced symmetry .

Anticancer Activity

The compound’s cytotoxicity profile is benchmarked against other 1,3,4-thiadiazole derivatives (Table 2):

Key Observations :

- Substituent Impact: Ethylthio and aromatic amino groups (e.g., 4y) enhance cytotoxicity and selectivity, likely due to improved target binding .

- Mechanistic Diversity : While the target compound may induce apoptosis, derivatives like 4y explicitly inhibit aromatase, a key enzyme in estrogen-dependent cancers .

Antimicrobial Activity

Key Observations :

- Botanical Derivatives : Compounds like 5a−5s, incorporating menthol or cinnamyl groups, show potent anti-S. aureus activity, suggesting that hybrid structures enhance antimicrobial efficacy .

Biological Activity

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article presents a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

This structure features a thiadiazole ring, which is known for various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 3.29 |

| Compound B | H460 (Lung Cancer) | 10.0 |

| Compound C | MCF-7 (Breast Cancer) | 0.28 |

| Compound D | PC3 (Prostate Cancer) | 89.2% inhibition at 10 µM |

These findings suggest that modifications on the thiadiazole ring can enhance anticancer activity. Specifically, compounds with certain substituents on the phenyl ring showed improved efficacy against breast and lung cancer cell lines .

The mechanism of action for these compounds often involves interaction with cellular targets such as tubulin. Molecular docking studies have indicated that these compounds can bind effectively to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells . For example, one study reported an IC50 value of 0.794 µM against breast cancer cells through this mechanism.

Antimicrobial Activity

In addition to anticancer properties, this compound may exhibit antimicrobial activity. Compounds with similar structures have been tested against various pathogens with promising results:

| Pathogen | MIC (Minimum Inhibitory Concentration) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.21 μM |

These results indicate that thiadiazole derivatives could serve as templates for developing new antimicrobial agents .

Case Studies

- Study on Antitumor Activity : A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines using MTS assays. The most potent compound showed selective toxicity towards cancer cells while sparing normal fibroblast cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common bacterial strains. The study found that certain modifications significantly increased the potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 2-chloro-N-phenylacetamides can react with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux (5–7 h), followed by extraction and crystallization . Optimization involves adjusting solvent ratios (e.g., DMSO for solubility), catalysts (e.g., N-ethylmorpholine), and temperature (e.g., 90°C for cyclization) . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction progress .

- Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Intermediate synthesis | NaN₃, toluene:water, reflux | 70–85% | |

| Cyclization | POCl₃, 90°C | 59–75% |

Q. How is structural confirmation performed for this compound, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical. For example, ¹H NMR in CDCl₃ resolves methylthio (δ 2.35–2.54 ppm) and phenylacetamide protons (δ 7.2–7.8 ppm) . IR spectroscopy identifies thiadiazole ring vibrations (~1600 cm⁻¹) and amide C=O stretches (~1680 cm⁻¹) . Elemental analysis validates purity (e.g., C, H, N within ±0.4% of theoretical) .

Q. What are the primary biological screening protocols for this compound?

- Methodological Answer : Anticancer activity is assessed via MTT assays (e.g., IC₅₀ values against HeLa cells), with positive controls like doxorubicin . Antimicrobial screening follows CLSI guidelines using broth microdilution (MIC determination) . Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Substituent effects are systematically tested. For example:

- Methylthio group : Replacing it with nitro or cyano groups increases electrophilicity, enhancing anticancer activity (e.g., IC₅₀ reduction from 12 µM to 6 µM) .

- Phenyl ring modifications : Fluorine or methoxy groups improve membrane permeability and target binding .

- Table 2 : SAR Trends in Analog Bioactivity

| Substituent | Bioactivity (IC₅₀, µM) | Mechanism |

|---|---|---|

| -SCH₃ (parent) | 12.0 | Moderate apoptosis |

| -NO₂ | 6.2 | ROS generation |

| -CF₃ | 8.5 | Topoisomerase inhibition |

Q. What computational strategies are used to predict binding modes and pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies interactions with targets like EGFR or tubulin. For example, the methylthio group forms hydrophobic contacts with EGFR’s ATP-binding pocket . ADMET prediction via SwissADME evaluates logP (2.1–3.5) and BBB permeability, guiding lead optimization .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity). Mitigation strategies include:

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HeLa vs. MCF-7) .

- Mechanistic studies : Use Western blotting to confirm target modulation (e.g., Bcl-2/Bax ratio) .

- Control standardization : Include reference compounds (e.g., cisplatin for cytotoxicity) .

Q. What methodologies address solubility and stability challenges during formulation?

- Methodological Answer : Solubility is improved via co-solvents (e.g., PEG 400) or nanoformulation (liposomes). Stability under acidic conditions is tested via HPLC (pH 1.2–7.4 buffers), with degradation products identified by LC-MS .

Data Presentation Guidelines

- Spectral Data : Report NMR shifts (δ), coupling constants (J), and integration values .

- Biological Data : Use mean ± SEM (n=3) and statistical tests (e.g., ANOVA, p<0.05) .

- Synthetic Yields : Report isolated yields after purification (e.g., recrystallization from ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.